(Benzylsulfanyl)acetonitrile

Description

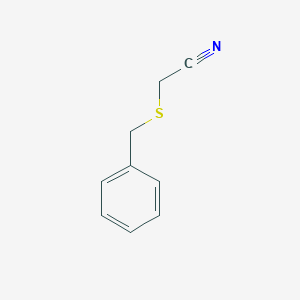

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQUKUCRNPUBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510821 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-30-9 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Nitrile and Thioether Functionalities in Synthetic Chemistry

The power of (Benzylsulfanyl)acetonitrile as a synthetic tool lies in the combined reactivity of its two key functional groups: the nitrile and the thioether. Each group brings a distinct set of chemical properties, and their juxtaposition within the same molecule creates a unique and highly useful reagent.

The nitrile group (-C≡N) is a cornerstone of organic synthesis, valued for its strong electron-withdrawing nature and its ability to participate in a wide array of transformations. proventainternational.comresearchgate.net It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. This versatility makes the nitrile group a valuable precursor to a multitude of other functional groups. researchgate.net Furthermore, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile, while the carbon atom is electrophilic. researchgate.net

The thioether group (-S-) , on the other hand, is known for its nucleophilicity and its ability to be oxidized to sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. acs.org The sulfur atom can also be involved in the formation of disulfide bonds, a crucial linkage in protein structuring. proventainternational.com The presence of a thioether can influence a molecule's reactivity in electrophilic aromatic substitution reactions, often directing incoming groups to the para position. acs.org

The complementary nature of these two groups is a key aspect of their synthetic utility. Nitriles are generally tolerant of oxidative conditions, while thioethers are sensitive to them. Conversely, thioethers are stable under reductive conditions that would typically transform a nitrile. acs.org This orthogonal reactivity allows for selective manipulation of one group while the other remains intact, a highly desirable feature in multi-step syntheses.

Historical Context of Acetonitrile Derivatives As Synthetic Intermediates

Acetonitrile (B52724) and its derivatives have a long and storied history in organic chemistry, serving as fundamental two-carbon building blocks. researchgate.net Due to its affordability and favorable solvent properties, acetonitrile has been widely employed as a reaction medium. mdpi.com However, its utility extends far beyond that of a simple solvent. For decades, chemists have harnessed the reactivity of the acetonitrile molecule as a key intermediate in the synthesis of a diverse range of compounds. mdpi.comresearchgate.netresearchgate.netntnu.no

Historically, the acidic nature of the methyl protons of acetonitrile (pKa ≈ 31.3 in DMSO) has been exploited in base-mediated condensation reactions with aldehydes and ketones. mdpi.comntnu.no This reactivity allows for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. Furthermore, acetonitrile can serve as a source of nitrogen in the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.com

The development of transition-metal-catalyzed cross-coupling reactions and free-radical-initiated functionalization has further expanded the synthetic repertoire of acetonitrile derivatives. researchgate.net These modern methods allow for the direct functionalization of the α-C(sp3)-H bond of acetonitrile, opening up new avenues for creating complex molecules. researchgate.net The cyanomethyl radical (•CH2CN), readily generated from acetonitrile, has proven to be a valuable intermediate in cascade reactions for the construction of intricate ring systems. researchgate.net

Benzylsulfanyl Acetonitrile As a Versatile Synthetic Scaffold

Nucleophilic Reactivity of the Nitrile Group in this compound

The carbon-nitrogen triple bond in the nitrile group of this compound is characterized by a significant electric dipole moment, with the nitrogen atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. ebsco.com

Addition Reactions to the Cyano Moiety

The electrophilic carbon of the nitrile group readily undergoes addition reactions with various nucleophiles. ebsco.com For instance, Grignard reagents can add to the cyano group to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org Similarly, organolithium compounds can participate in analogous addition reactions. The reaction of nitriles with organometallic reagents is a powerful tool for carbon-carbon bond formation. libretexts.org

Another important class of addition reactions involves the use of hydride donors, such as lithium aluminum hydride. These reagents can reduce the nitrile group to a primary amine through the formation of an intermediate imine anion. libretexts.org The hydrolysis of nitriles, either under acidic or basic conditions, is a fundamental transformation that converts the cyano group into a carboxylic acid, proceeding through an amide intermediate. libretexts.orggoogle.com

The reactivity of the nitrile group can be enhanced by the use of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which can activate the nitrile for subsequent nucleophilic attack. richmond.edu This strategy has been employed in nitrile aldol (B89426) reactions, where a silyl (B83357) ketene (B1206846) imine, formed in situ, acts as the nucleophile. richmond.edu

α-Deprotonation and Subsequent Carbon-Carbon Bond Forming Reactions

The presence of the electron-withdrawing nitrile group increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the cyano group). This allows for the deprotonation of the α-carbon by a suitable base to form a carbanion. vanderbilt.edu This carbanion, stabilized by the adjacent nitrile group, is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. vanderbilt.edumdpi.com

A common application of this reactivity is the alkylation of the α-carbon. vanderbilt.eduorganic-chemistry.org The carbanion generated from this compound can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. vanderbilt.edueresearchco.com The choice of base and reaction conditions is crucial for achieving efficient and selective α-alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation without competing nucleophilic addition to the nitrile group. vanderbilt.edu

Furthermore, the carbanion can undergo addition reactions with carbonyl compounds in what is known as an aldol-type reaction. caltech.edu This reaction forms a β-hydroxynitrile, a valuable synthetic intermediate. The reaction can also be performed with imines to generate β-aminonitriles. caltech.edu These reactions highlight the utility of the α-deprotonation strategy for constructing complex molecular architectures. mdpi.com

Reactivity of the Benzyl Thioether Moiety in this compound

The benzyl thioether portion of this compound also exhibits a rich and varied reactivity, primarily centered around the sulfur atom and the adjacent benzylic carbon.

Thiol-Mediated Transformations

The sulfur atom in the thioether can act as a nucleophile. Thiol-mediated reactions can lead to the formation of disulfides through oxidative coupling. chimicatechnoacta.ru These transformations can be promoted by various reagents, including diethyl azodicarboxylate derivatives and o-benzo(imino)quinones. chimicatechnoacta.ru Electrochemical methods have also been employed to facilitate thiol-disulfide exchange reactions. chimicatechnoacta.ru

Oxidative Pathways of the Sulfanyl (B85325) Group

The sulfur atom in this compound can be readily oxidized to form sulfoxides and sulfones. rsc.orgucc.ie This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed, including hydrogen peroxide, permanganate (B83412) salts, and m-chloroperoxybenzoic acid (m-CPBA). rsc.org The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. rsc.orgtau.ac.il For example, using one equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide, while using an excess of the oxidant or more forcing conditions leads to the sulfone. tau.ac.il

The oxidation of sulfides to sulfones is a valuable transformation as sulfones are important functional groups in many biologically active molecules and can also serve as versatile synthetic intermediates. rsc.org For instance, the oxidation of various sulfides to their corresponding sulfones has been achieved with high selectivity using potassium permanganate (KMnO4) catalyzed by ferric chloride (FeCl3) in acetonitrile. rsc.org Another efficient method involves the use of periodic acid catalyzed by chromium(VI) oxide. acs.org

| Oxidizing Agent | Product | Conditions | Reference |

| Potassium Permanganate (KMnO4) / Ferric Chloride (FeCl3) | Sulfone | Acetonitrile, Room Temperature | rsc.org |

| Periodic Acid / Chromium(VI) Oxide (CrO3) | Sulfone | Acetonitrile, Room Temperature | acs.org |

| HOF·CH3CN | Sulfoxide or Sulfone | Acetonitrile, Low to Room Temperature | tau.ac.il |

S-Alkylation and S-Acylation Reactions

The sulfur atom in the thioether moiety can be alkylated or acylated. S-alkylation typically involves the reaction of the thioether with an alkyl halide. mdpi.comlookchem.com This reaction can be facilitated by a base to generate a more nucleophilic thiolate intermediate, although in the case of a thioether, the reaction proceeds via the formation of a sulfonium (B1226848) salt which can then undergo further reaction.

S-acylation, the addition of an acyl group to the sulfur atom, is a reversible post-translational modification in biological systems. nih.gov In a synthetic context, the acylation of thiols is a common transformation. While thioethers are less nucleophilic than thiols, reactions with highly reactive acylating agents like acyl chlorides can lead to the formation of sulfonium acyl intermediates. mdpi.com The reaction of a related thioamide with acyl halides has been shown to initially form the S-acyl derivative, which can then rearrange to the more thermodynamically stable N-acyl product. mdpi.com

Cyclization Processes Involving this compound

This compound serves as a valuable building block in the synthesis of cyclic and heterocyclic systems due to the reactivity of its α-methylene and nitrile functional groups.

Intra- and Intermolecular Cyclizations

Intramolecular cyclization involves the formation of a ring from a single molecule. While direct examples involving this compound are not extensively documented, related intramolecular reactions provide insight into its potential. For instance, N-chlorosuccinimide (NCS)-mediated cyclizations can facilitate the formation of C–N bonds in indole-containing systems, a strategy that could theoretically be applied to suitably substituted derivatives of this compound. mdpi.com Another relevant strategy is the phase-transfer-catalyzed intramolecular hydroaryloxylation of C≡C triple bonds, which is an efficient method for creating benzo[b]furans under metal-free conditions. scirp.org

Intermolecular cyclizations, where two or more molecules combine to form a ring, are more common. In these reactions, this compound can act as a two-carbon synthon. The active methylene group can be deprotonated to form a nucleophile, which can then attack an electrophile in another molecule, initiating a cyclization cascade. For example, it can participate in cycloaddition reactions with suitable partners to construct new ring systems. consensus.app

Heterocyclic Ring Annulation Strategies Utilizing this compound

Ring annulation, the process of building a new ring onto an existing one, is a key application of this compound and its derivatives in heterocyclic chemistry. The compound provides a versatile scaffold for constructing a variety of heterocyclic frameworks.

One notable application is in the synthesis of 1,3,4-oxadiazoles. By alkylating 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride, the corresponding 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole can be synthesized in high yield (96%). iucr.org This reaction demonstrates the utility of the benzylsulfanyl moiety in building complex heterocyclic structures. iucr.org

Furthermore, chalcones derived from 4-(benzylsulfanyl)acetophenone serve as key intermediates for synthesizing a range of five-membered heterocycles. researchgate.net Reaction of these chalcones with various nucleophiles leads to the formation of pyrazolines and isoxazolines. researchgate.net For example, reacting the chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) yields the corresponding pyrazoline derivatives. researchgate.net This strategy highlights how the core structure containing the benzylsulfanyl group can be elaborated into diverse heterocyclic systems. researchgate.net

The following table summarizes various heterocyclic ring systems synthesized using strategies involving this compound derivatives or related sulfur-containing compounds.

| Heterocyclic System | Synthetic Strategy | Starting Material/Reagent | Reference |

| 1,3,4-Oxadiazole | Alkylation of a thione precursor | 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol and Benzyl chloride | iucr.org |

| Pyrazoline | Cyclocondensation | Chalcone from 4-(benzylsulfanyl)acetophenone and Hydrazine hydrate | researchgate.net |

| Isoxazoline | Cyclocondensation | Chalcone from 4-(benzylsulfanyl)acetophenone and Hydroxylamine hydrochloride | researchgate.net |

| Thiophene | One-pot two-component heteroannulation | β-Ketodithioester and Dialkyl acetylenedicarboxylate | chim.it |

| 1,2,3-Thiadiazole | Reaction with tosylazide | α-Enolic dithioester and Tosylazide | chim.it |

| Morpholine/Thiomorpholine | Annulation with bromoethyl sulfonium salt | N-substituted β-amino alcohols/thiols | bris.ac.uk |

Catalytic Transformations Utilizing this compound

Catalysis offers efficient and selective pathways for transforming this compound. Transition metals, organocatalysts, and biocatalysts have all been explored for their potential to mediate reactions involving this compound and its derivatives.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for C-C bond formation and functional group manipulation. A significant application is the palladium-catalyzed desulfonylative aminocarbonylation of benzylsulfonyl chlorides (the oxidized form of the sulfanyl group) with o-aminobenzaldehydes or o-aminoacetophenones. researchgate.net This reaction proceeds via aminocarbonylation followed by an intramolecular nucleophilic cyclization to afford quinolin-2(1H)-ones in good yields. researchgate.net This transformation showcases how the benzylsulfonyl group can act as a leaving group under palladium catalysis to facilitate the construction of important heterocyclic cores. researchgate.net

Mechanistic studies on related systems, such as the transition metal-catalyzed reaction of organonitriles with sodium azide (B81097), suggest that the metal ion activates the azide rather than the nitrile's cyano group, enabling a subsequent cycloaddition. sioc-journal.cn Such insights are crucial for designing new catalytic transformations involving the nitrile functionality of this compound.

| Catalyst/Reagents | Substrates | Product | Key Features | Reference |

| Pd(OAc)₂, Xantphos, Mo(CO)₆ | Benzylsulfonyl chloride, o-Aminobenzaldehyde | Quinolin-2(1H)-one | Desulfonylative aminocarbonylation, Intramolecular cyclization | researchgate.net |

Organocatalytic Applications

Organocatalysis has emerged as a key strategy for asymmetric synthesis, and it has been successfully applied in reactions involving the benzylsulfanyl group. A prominent example is the enantioselective α-sulfenylation of carbonyl compounds. Cinchona alkaloid-derived catalysts can mediate the reaction between substituted piperazine-2,5-diones or azlactones and an electrophilic sulfur source like 1-benzylsulfanyl- iucr.orgCurrent time information in Bangalore, IN.researchgate.net-triazole or N-(benzylthio)succinimide. nih.govacs.org

In one study, a cinchona alkaloid-derived squaramide catalyst was used for the asymmetric α-sulfenylation of azlactones with N-(sulfanyl)succinimides, achieving high yields and enantioselectivities (up to 94% ee). acs.org These reactions demonstrate that the benzylsulfanyl group can be installed with high stereocontrol using chiral small-molecule catalysts, providing access to valuable chiral sulfur-containing amino acid precursors. nih.govacs.org The choice of catalyst, solvent, and temperature is crucial for optimizing both the yield and the enantioselectivity of the transformation. nih.gov

| Catalyst | Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona alkaloid | Piperazine-2,5-dione | 1-Benzylsulfanyl- iucr.orgCurrent time information in Bangalore, IN.researchgate.net-triazole | α-Sulfenylated piperazinedione | Not specified (achiral product formed) | nih.gov |

| Squaramide II | Azlactone | N-(benzylthio)succinimide | α-Sulfenylated azlactone | 86-93% | acs.org |

| Thiourea Catalyst 2c | Indole | 5-Hydroxyfuran-2(5H)-one | Chiral γ-Lactone | 90% (for 95:5 er) | acs.org |

Biocatalytic Approaches

Biocatalysis utilizes enzymes for chemical transformations, offering high selectivity and mild reaction conditions. nih.gov While direct biocatalytic applications specifically for this compound are not yet extensively reported, the potential for such reactions is significant. Enzymes are known to catalyze a vast array of transformations on molecules containing nitrile and sulfur functionalities. csic.es

For example, nitrilase enzymes are capable of hydrolyzing nitriles to either amides or carboxylic acids with high selectivity. A biocatalytic approach could thus offer a green alternative for converting the nitrile group of this compound. Furthermore, monooxygenases could potentially oxidize the sulfur atom to a sulfoxide or sulfone. Research on related molecules, such as the biohydroxylation of 2-phenylethanol (B73330) by fungal strains, demonstrates the capability of biocatalysts to perform selective oxidations on benzyl-containing substrates. mdpi.com The integration of biocatalysis with chemocatalysis in one-pot cascade reactions represents a frontier in synthetic chemistry, offering pathways to complex molecules with high efficiency. osti.gov

Applications of Benzylsulfanyl Acetonitrile As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Organic Materials

Polymer and Supramolecular Chemistry Applications

The distinct functionalities of (benzylsulfanyl)acetonitrile lend themselves to innovative applications in the realms of polymer and supramolecular chemistry. The nitrile group can participate in polymerization reactions, while the benzylsulfanyl moiety offers a site for further modification or can influence the self-assembly of macromolecules.

In polymer chemistry, the related compound acetonitrile (B52724) has been shown to undergo polymerization under extreme conditions, where the C-H bonds of the methyl group are activated by the cyano group, leading to the formation of dimers, 1D chains, and 2D nanoribbons. nih.govosti.gov This highlights the potential of the nitrile group in this compound to participate in novel polymerization pathways. Furthermore, derivatives of this compound, such as 3-(benzylsulfanyl-thiocarbonylsulfanyl) propionic acid, have been utilized as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled polymerization technique used to synthesize well-defined block copolymers. rsc.org For instance, this approach has been employed to create block copolymers like POEGA-b-PSt, where the molecular weight and polydispersity can be precisely controlled. rsc.org

Supramolecular chemistry, which focuses on non-covalent interactions, has also benefited from structures related to this compound. rsc.org For example, the formation of complex supramolecular architectures driven by hydrogen bonding and π-π stacking interactions has been observed in derivatives of S-benzyl-β-N-(2-hydroxyphenylethylidene)dithiocarbazate, which are synthesized from precursors related to this compound. researchgate.netnih.gov These interactions lead to the formation of intricate structures like inversion dimers and stacked columns. researchgate.netnih.gov The ability of such molecules to form organized assemblies is crucial for the development of new materials with tailored properties.

Table 1: Polymerization applications involving nitrile-containing compounds.

| Polymerization Technique | Monomer/Initiator System | Resulting Polymer Architecture | Reference |

|---|---|---|---|

| High-Pressure Polymerization | Acetonitrile | Dimer, 1D chain, 2D nanoribbon | nih.govosti.gov |

| RAFT Polymerization | OEGA, Styrene, 3-(benzylsulfanyl-thiocarbonylsulfanyl) propionic acid | Block copolymer (POEGA-b-PSt) | rsc.org |

Functional Molecule Design

The reactivity of this compound makes it a valuable precursor in the design of a wide range of functional molecules with potential applications in materials science and medicinal chemistry. The nitrile and benzylsulfanyl groups can be independently or concertedly manipulated to introduce desired functionalities.

One key transformation is the oxidation of the sulfide (B99878) to a sulfone, creating (benzylsulfonyl)acetonitrile derivatives. These sulfones are important intermediates in organic synthesis. rsc.orggoogle.com For instance, various substituted 2-(benzylsulfonyl)benzothiazole derivatives have been synthesized and exhibit potential antifungal activity. rsc.org The synthesis often involves the oxidation of the corresponding 2-(benzylsulfanyl)benzothiazole with reagents like potassium permanganate (B83412). rsc.org

Furthermore, the core structure of this compound can be incorporated into more complex heterocyclic systems. For example, it has been used in the synthesis of 2-(substituted-benzylsulfanyl)-1H-benzimidazoles, which are a class of compounds with known biological activities. researchgate.net The synthesis typically involves the reaction of 2-mercaptobenzimidazole (B194830) with a substituted benzyl (B1604629) bromide. researchgate.net The development of efficient synthetic methods for these compounds is of significant interest for drug discovery.

The versatility of the acetonitrile moiety itself is well-documented. It can serve as a source of nitrogen in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials. mdpi.com Electrochemical methods have also been developed for the C-H amidation of arenes using acetonitrile, providing a greener route to N-arylamides. nih.gov

Table 2: Examples of functional molecules synthesized from this compound and related structures.

| Compound Class | Synthetic Precursor | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|

| 2-(Benzylsulfonyl)benzothiazoles | 2-(Benzylsulfanyl)benzothiazoles | Oxidation of sulfide to sulfone | Antifungal agents | rsc.org |

| 2-(Substituted-benzylsulfanyl)-1H-benzimidazoles | 2-Mercaptobenzimidazole and benzyl bromides | Nucleophilic substitution | Bioactive compounds | researchgate.net |

| N-Arylamides | Arenes and acetonitrile | Electrochemical C-H amidation | Pharmaceuticals, materials science | nih.gov |

| 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | 4-Amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide | S-benzylation | Medicinal chemistry | mdpi.com |

Natural Product Synthesis Strategies Employing this compound

While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs and the reactivity it embodies are found in various synthetic strategies targeting complex natural molecules. The core principle of using a protected thiol and a nitrile group as a two-carbon building block is a common tactic in organic synthesis.

For instance, the synthesis of benzofuran (B130515) derivatives, a common scaffold in many natural products, often involves the strategic introduction of side chains that could conceptually be derived from a this compound equivalent. nih.govrsc.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further elaboration of the molecule. The benzylsulfanyl group serves as a robust protecting group for the thiol, which can be deprotected at a later stage to reveal a reactive thiol functional group for cyclization or other transformations.

In a broader context, the use of nitrile-containing building blocks is a well-established strategy in the synthesis of complex natural products. For example, in the synthesis of certain vitamin D analogues, the anion of acetonitrile is used to introduce a cyanoethyl side chain onto a steroidal ketone. nih.gov This demonstrates the utility of the nitrile group as a carbon nucleophile in the construction of complex carbon skeletons.

The strategic importance of sulfur-containing building blocks is also evident in the synthesis of various heterocyclic natural products. While not a direct use of this compound, the principles of using a protected sulfur-containing fragment are analogous.

Although a direct, named application of this compound in a completed natural product total synthesis is not prominent, its value lies in its potential as a versatile synthon. Synthetic chemists can envision its use in retrosynthetic analysis to disconnect complex target molecules, recognizing the latent functionality of the nitrile and the protected thiol.

Advanced Spectroscopic and Computational Studies of Benzylsulfanyl Acetonitrile

Spectroscopic Characterization Beyond Basic Identification

To fully elucidate the structural nuances of (Benzylsulfanyl)acetonitrile, a suite of advanced spectroscopic techniques is utilized. These methods provide detailed information on connectivity, three-dimensional structure, and functional group vibrations.

While basic ¹H and ¹³C NMR are fundamental for initial identification, advanced 2D NMR techniques are indispensable for unambiguous assignment of all signals and for probing through-bond and through-space correlations. For a molecule like this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. rsc.orgresearchgate.net

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methylene (B1212753) protons and the aromatic protons of the benzyl (B1604629) group.

HSQC: This technique correlates directly bonded carbon atoms to their attached protons. It would definitively assign the chemical shifts of the methylene carbon (CH₂) and the aromatic CH carbons. colab.wsresearchgate.net

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons, such as the nitrile carbon (C≡N) and the ipso-carbon of the phenyl ring, by observing their long-range couplings to the methylene protons. rsc.org

NOESY: This experiment detects through-space interactions, providing insights into the molecule's preferred conformation. For instance, NOE effects between the methylene protons and the ortho-protons of the phenyl ring can help determine the rotational orientation around the S-CH₂ bond. harvard.edu

The structural assignment of complex molecules often relies on the combined analysis of these 2D NMR experiments. mdpi.comtdx.catipb.ptchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations (Predicted) |

|---|---|---|---|

| Benzylic CH₂ | ¹H | ~3.8 | COSY: None; HSQC: Correlates with C at ~36 ppm; HMBC: Correlates with nitrile C, ipso-C, ortho-C; NOESY: Correlates with ortho-protons |

| Benzylic CH₂ | ¹³C | ~36 | HSQC: Correlates with H at ~3.8 ppm |

| Acetonitrile (B52724) CH₂ | ¹H | ~3.5 | COSY: None; HSQC: Correlates with C at ~18 ppm; HMBC: Correlates with nitrile C, benzylic C |

| Acetonitrile CH₂ | ¹³C | ~18 | HSQC: Correlates with H at ~3.5 ppm |

| Nitrile C≡N | ¹³C | ~117 | HMBC: Correlates with acetonitrile CH₂ protons |

| Aromatic C-H (ortho, meta, para) | ¹H | ~7.2-7.4 | COSY: Shows correlations between adjacent aromatic protons; HSQC: Correlates with corresponding aromatic carbons |

| Aromatic C-H | ¹³C | ~127-129 | HSQC: Correlates with corresponding aromatic protons |

| Aromatic C-ipso | ¹³C | ~137 | HMBC: Correlates with benzylic CH₂ protons, ortho-protons |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. nih.gov Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide the exact mass of the molecular ion of this compound with an accuracy in the parts-per-million (ppm) range, allowing for the unambiguous determination of its chemical formula (C₉H₉NS). sci-hub.senih.gov

Beyond molecular formula confirmation, MS/MS fragmentation studies are used to verify the compound's structure. youtube.com In the mass spectrum of this compound, characteristic fragmentation patterns would be expected. The primary mode of fragmentation for sulfides is often α-cleavage. miamioh.edu The most prominent fragmentation would likely involve the cleavage of the C-S bonds. A significant peak would correspond to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very stable carbocation formed by the loss of the •SCH₂CN radical. Other fragments could arise from the cleavage of the benzyl-sulfur bond to produce ions corresponding to [CH₂CN]⁺ and [SCH₂Ph]⁺. The analysis of these fragment ions provides a fingerprint that confirms the connectivity of the molecule. researchgate.netyorku.caresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. uhcl.edunih.gov The spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the IR spectrum in the range of 2210–2260 cm⁻¹. libretexts.org This is a very characteristic peak for nitriles.

Aromatic Ring: C-H stretching vibrations of the phenyl group appear above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). C=C stretching vibrations within the ring give rise to several bands in the 1450–1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Bonds: The stretching vibrations of the two methylene (CH₂) groups are expected to appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org

C-S Bond: The C-S stretching vibration is typically weak and falls in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹. libretexts.org

Raman spectroscopy can provide complementary information, as non-polar bonds like C-S and C≡C can sometimes show stronger signals in Raman than in IR spectra. amazonaws.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl C-S | Stretch | 600 - 800 | Weak |

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds containing the benzylsulfanyl moiety provides valuable insights. nih.govresearchgate.netanalis.com.my

For instance, in the crystal structure of 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, the methylene carbon of the benzyl group has a ¹³C NMR signal at 35.09 ppm, indicating the sulfur linkage. mdpi.com Crystal structures of similar compounds show that the C-S bond lengths typically fall in the range of 1.75 to 1.82 Å. nih.gov The packing of molecules in the crystal lattice is often governed by weak intermolecular forces, such as C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule. mdpi.comnih.gov The analysis of a potential crystal structure of this compound would provide definitive data on its conformation and how the molecules arrange themselves in a crystalline solid. researchgate.net

Table 3: Representative Bond Parameters from Related Benzylsulfanyl Structures Data extracted from published crystal structures of molecules containing the benzylsulfanyl group. mdpi.comnih.gov

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| C(aromatic)-S | - | C-S-C | ~100-105 |

| S-CH₂(benzyl) | 1.81 - 1.83 | S-C-C(aromatic) | ~110-115 |

| CH₂(benzyl)-C(aromatic) | 1.50 - 1.52 | - | - |

Quantum Chemical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data by providing a theoretical model of a molecule's electronic structure and properties. unige.ch

DFT calculations are widely used to investigate the geometric and electronic properties of organic molecules. mdpi.com For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) can be used to optimize the molecular geometry and calculate various parameters. nih.govrsc.org

Electronic Structure: DFT allows for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculations can yield an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. nih.gov The ESP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the sulfur atom, indicating their nucleophilic character, while positive potential (blue) would be associated with the hydrogen atoms.

Spectroscopic Prediction: DFT can be used to predict spectroscopic data. For example, the Gauge-Including Atomic Orbitals (GIAO) method can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental values to validate the structural assignment. mdpi.com Similarly, vibrational frequencies (IR and Raman) can be calculated and compared to experimental spectra to aid in peak assignment. nih.govnih.gov

These computational studies provide a deeper understanding of the intrinsic properties of this compound that complements and enhances the interpretation of experimental spectroscopic data. ethz.ch

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, preferred shapes, and interactions with its environment, which are crucial for understanding its chemical behavior and potential applications.

Conformational analysis of this compound through MD simulations would reveal the distribution of different conformers in various environments, such as in the gas phase or in different solvents. The simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them. For instance, the dihedral angles defining the orientation of the benzyl and nitrile groups relative to the central sulfur atom are key determinants of the molecular conformation.

MD simulations are also instrumental in studying the non-covalent interactions that this compound forms with other molecules. These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the nitrile nitrogen, are critical in determining the molecule's solubility, crystal packing, and interactions with biological targets. In a study on a related compound, 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, Hirshfeld surface analysis revealed the importance of H⋯H and H⋯C/C⋯H interactions in the crystal packing. nih.gov Similar interactions would be expected to play a significant role in the condensed-phase behavior of this compound.

The following table presents hypothetical data from a simulated conformational analysis of this compound, illustrating the types of insights that can be gained from such studies.

| Dihedral Angle (degrees) | Conformer Population (%) | Relative Energy (kcal/mol) |

| Cα-S-Cβ-Cγ ≈ 60 | 45 | 0.0 |

| Cα-S-Cβ-Cγ ≈ 180 | 35 | 0.5 |

| Cα-S-Cβ-Cγ ≈ -60 | 20 | 1.2 |

| This table is illustrative and based on typical values for similar molecules. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. Through reaction pathway modeling and transition state analysis, it is possible to map out the energetic landscape of a reaction, identify key intermediates and transition states, and ultimately predict reaction rates and product distributions.

Density Functional Theory (DFT) is a widely used method for modeling chemical reactions of organic molecules like this compound. By calculating the potential energy surface of a reaction, DFT can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.

For example, in the synthesis of this compound, which could involve the nucleophilic substitution of a benzyl halide with a cyanide salt in the presence of a sulfur source, computational modeling could be used to compare different possible mechanisms. It could help determine whether the reaction proceeds through a concerted or a stepwise mechanism and identify the rate-determining step.

Transition state theory (TST) is a fundamental concept used in conjunction with computational methods to calculate reaction rates. wikipedia.org Once the energy of the transition state is known from DFT calculations, TST can be used to estimate the rate constant of the reaction. This allows for a direct comparison with experimental kinetic data and can provide a deeper understanding of the factors that control the reaction's speed.

A computational study on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives, which are structurally related to this compound, highlighted the utility of these methods. rsc.org The study likely involved calculating the energies of reactants, products, intermediates, and transition states for the oxidation of the sulfide (B99878) to the sulfone, providing insights into the reaction mechanism and the factors influencing the reaction's efficiency.

The following table presents hypothetical data from a computational study of a hypothetical reaction of this compound, illustrating the kind of information that can be obtained.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic attack | 15.2 | -5.8 |

| Proton transfer | 8.5 | -2.1 |

| Product formation | 12.7 | -10.3 |

| This table is illustrative and based on typical values for similar reactions. |

By combining reaction pathway modeling with transition state analysis, a comprehensive picture of the chemical reactivity of this compound can be developed. This knowledge is invaluable for optimizing reaction conditions, designing new synthetic routes, and understanding the molecule's stability and degradation pathways.

Future Research Directions and Emerging Trends for Benzylsulfanyl Acetonitrile

Development of Novel Synthetic Methodologies for (Benzylsulfanyl)acetonitrile Derivatization

Future research is expected to focus on creating more efficient and diverse methods for the derivatization of this compound. The presence of both a nitrile and a sulfide (B99878) group offers multiple avenues for chemical modification.

One promising area is the development of novel C-H activation strategies at the carbon alpha to the nitrile and sulfur groups. This would allow for direct functionalization, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. Additionally, the exploration of multicomponent reactions involving this compound is a growing trend. These reactions, where three or more reactants combine in a single step, offer a highly efficient means to rapidly build molecular complexity. For instance, a one-pot, four-component approach has been demonstrated for the synthesis of highly substituted pyridines, where a derivative of this compound could potentially be incorporated. tandfonline.com

Furthermore, the development of stereoselective derivatization methods will be crucial. The creation of chiral centers is of paramount importance in medicinal chemistry, and asymmetric catalytic methods for the functionalization of this compound would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the methylene (B1212753) bridge or on the benzyl (B1604629) group.

Recent studies on related α-cyano sulfides have shown that the nitrile group can be displaced by various nucleophiles in the presence of a Lewis acid, opening up pathways to a variety of derivatives. rsc.org Future work will likely expand the scope of these reactions for this compound, exploring a wider range of nucleophiles and catalytic systems.

Exploration of New Reactivity Modes and Catalytic Systems for this compound

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitrile group and the sulfur atom, suggest that novel reactivity patterns are yet to be discovered. Future research will delve into unlocking these new modes of reaction.

One area of interest is the catalytic activation of the C-S bond. While typically stable, selective cleavage and functionalization of this bond could lead to new synthetic disconnections and the formation of novel molecular frameworks. This could be achieved through the use of transition metal catalysts that can undergo oxidative addition into the C-S bond.

The nitrile group itself is a versatile functional handle. While its hydrolysis to carboxylic acids and reduction to amines are well-established transformations, future research will likely focus on more nuanced catalytic transformations. libretexts.org For example, the development of catalytic systems for the direct addition of various nucleophiles across the carbon-nitrogen triple bond, beyond simple hydrolysis or reduction, would be highly valuable. The use of copper-catalyzed cycloaddition reactions of nitriles with azides to form tetrazoles is an example of such emerging reactivity. muni.cz

Furthermore, the oxidation of the sulfide to a sulfoxide (B87167) or sulfone can dramatically alter the reactivity of the molecule. The resulting sulfoxides and sulfones are valuable synthetic intermediates themselves. For instance, 2-(benzylsulfonyl)benzothiazole derivatives have been synthesized and shown to possess antifungal activity. rsc.org Exploring the catalytic and selective oxidation of this compound and the subsequent chemistry of the resulting oxidized products is a promising research avenue.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry, offering advantages in terms of safety, efficiency, and scalability. rhhz.netrsc.org this compound and its derivatives are well-suited for integration into these technologies.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rhhz.netresearchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of nitriles, for example, has been successfully demonstrated in flow reactors, often with improved yields and safety profiles compared to batch methods. rhhz.netrsc.orgdtu.dk Future work will focus on developing robust flow protocols for the synthesis and derivatization of this compound.

Automated synthesis platforms, which combine robotics with chemical reactors, enable the rapid synthesis and screening of large libraries of compounds. This technology is invaluable for drug discovery and materials science research. The modular nature of these platforms allows for the systematic variation of building blocks and reaction conditions, facilitating the optimization of desired properties. The automated synthesis of sulfur-containing compounds, such as phosphorothioate-modified oligonucleotides, has already demonstrated the power of this approach. rsc.org Integrating the synthesis of this compound derivatives into such platforms would accelerate the discovery of new bioactive molecules and materials.

Application in Unexplored Areas of Chemical Biology and Material Science

While the current applications of this compound are primarily in synthetic organic chemistry, its unique structure suggests significant potential in the interdisciplinary fields of chemical biology and material science.

In chemical biology, the nitrile group is recognized as a versatile pharmacophore and a useful bioisostere for other functional groups. nih.gov More than 60 approved drugs contain a nitrile moiety. nih.gov The ability of the nitrile group to act as a covalent warhead in targeted inhibitors is an area of growing interest. nih.gov Future research could explore this compound derivatives as potential inhibitors of enzymes where the nitrile group can form a covalent bond with a nucleophilic residue in the active site. The sulfide moiety could also be exploited for targeted delivery or to modulate the compound's pharmacokinetic properties. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of biologically active compounds. biosynth.com

In material science, organosulfur compounds are known for their diverse applications, from polymers to electronic materials. ontosight.aiacs.org The ability of thiols and sulfides to self-assemble on gold surfaces has been extensively used in nanotechnology to create self-assembled monolayers (SAMs) with tailored properties. britannica.com Derivatives of this compound could be designed to incorporate into such systems, potentially leading to new sensors, electronic devices, or functional coatings. The nitrile group could also be polymerized to create novel nitrogen-containing polymers with interesting thermal and electronic properties. The use of nitriles in the synthesis of polymers and other advanced materials is an established field that can be further explored with this compound. numberanalytics.comturito.com

Sustainable Synthesis and Green Chemistry Innovations Pertaining to this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategy. Future research on this compound will undoubtedly be shaped by these principles.

A key focus will be the development of catalytic methods that replace stoichiometric reagents, thereby minimizing waste. This includes the use of highly efficient and recyclable catalysts for the synthesis and derivatization of the target molecule. The use of magnetically recoverable catalysts for the synthesis of organosulfur compounds is a promising approach in this regard. rsc.org

The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes that utilize environmentally benign solvents such as water, or even solvent-free conditions, is a major goal. The synthesis of related sulfur-containing compounds has been successfully demonstrated in water, suggesting that similar approaches could be developed for this compound. rsc.org

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions are central to sustainable synthesis. Biocatalysis, which employs enzymes to carry out chemical transformations, offers a powerful tool for green chemistry. mdpi.comnih.gov The use of aldoxime dehydratases for the cyanide-free synthesis of nitriles is a prime example of a sustainable biocatalytic process that could be adapted for the synthesis of this compound. mdpi.comnih.gov Photochemical and electrochemical methods are also emerging as sustainable alternatives to traditional thermal reactions, often proceeding under mild conditions with high selectivity. organic-chemistry.org

Q & A

Q. What are the common synthetic routes for synthesizing (Benzylsulfanyl)acetonitrile?

this compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, the compound 2-[1-(benzylsulfanyl)cyclopentyl]acetonitrile (CAS 1461713-49-4) can be prepared by reacting cyclopentanone derivatives with benzylthiol in the presence of a nitrile precursor. Structural confirmation is achieved through NMR spectroscopy and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For instance, the cobalt(II) complex trans-Bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II) was characterized using single-crystal X-ray diffraction, revealing a distorted octahedral geometry with Co–N and Co–S bonds . Complementary techniques like FT-IR, UV-Vis, and ¹H/¹³C NMR are used to validate functional groups and electronic properties .

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

Nitriles require strict precautions due to acute toxicity (e.g., LD₅₀ values for acetonitrile analogs: oral 3587 ppm in mice). Researchers must use fume hoods, nitrile gloves, and eye protection. Emergency measures include immediate rinsing for skin/eye contact and avoiding inhalation. Storage should be in ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can experimental design optimize HPLC methods for analyzing this compound?

Central Composite Design (CCD) and Box-Behnken Design (BBD) are effective for multivariate optimization. For example, mobile phase composition (acetonitrile/water ratio), pH, and flow rate can be optimized to achieve peak resolution. In one study, CCD reduced retention time variability by 15% while maintaining sensitivity . Key steps include:

Q. How are contradictions in spectral or crystallographic data resolved for derivatives of this compound?

Discrepancies often arise from impurities or polymorphism. Cross-validation using multiple techniques is critical:

Q. What role does this compound play in coordination chemistry?

The benzylsulfanyl group acts as a bidentate ligand (N,S-donor) in metal complexes. For example, cobalt(II) complexes with 8-(benzylsulfanyl)quinoline ligands exhibit catalytic activity in oxidation reactions. The ligand’s π-backbonding capability stabilizes metal centers, enabling applications in catalysis and materials science .

Q. How is SHELX software applied in crystallographic analysis of this compound derivatives?

SHELXTL/SHELXL is used for structure refinement. Key steps include:

- Data integration : Process raw diffraction data (e.g., from Bruker D8 Venture systems).

- Structure solution : Direct methods (SHELXS) for phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically constrained.

Validation tools like PLATON ensure structural integrity (e.g., checking for missed symmetry) .

Methodological Considerations

Q. How do researchers address solvent effects in reactions involving this compound?

Acetonitrile’s polarity and low nucleophilicity make it ideal for SN² reactions. However, trace water can hydrolyze nitriles. Solvent optimization via response surface methodology (RSM) is recommended, with acetonitrile content adjusted between 40–60% (v/v) to balance reaction rate and byproduct formation .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Co-elution of structurally similar byproducts (e.g., benzylthiol adducts) complicates HPLC analysis. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.